N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a 2,5-dimethoxybenzenesulfonamide moiety
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-20-12-4-5-13(21-2)14(10-12)22(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERYMAXBIWURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325343 | |
| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
839680-78-3 | |
| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2,5-Dimethoxybenzenesulfonyl chloride : Serves as the electrophilic sulfonating agent.
- 3-Imidazol-1-ylpropylamine : Provides the nucleophilic amine for sulfonamide bond formation.
This disconnection aligns with established sulfonamide synthesis protocols, where sulfonyl chlorides react with amines under basic conditions.
Stepwise Synthesis Protocol
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Route :
- Chlorosulfonation of 1,4-dimethoxybenzene :
Challenges :
- Regioselectivity must be controlled to avoid polysulfonation.
- Exothermic reaction necessitates strict temperature control.
Preparation of 3-Imidazol-1-ylpropylamine
Route :
- Alkylation of Imidazole :
Purification :
Sulfonamide Bond Formation
Reaction Conditions :
- Reagents : 2,5-Dimethoxybenzenesulfonyl chloride (1.2 eq), 3-imidazol-1-ylpropylamine (1.0 eq), triethylamine (TEA; 2.5 eq) in DCM at 0–5°C.
- Mechanism : Nucleophilic attack by the amine on the sulfonyl chloride, facilitated by TEA to scavenge HCl.
- Reaction Time : 4–6 hours at room temperature.
Workup :
- Quenching : Dilute with ice-cold water to precipitate the product.
- Extraction : DCM washes followed by drying over anhydrous Na₂SO₄.
- Purification : Column chromatography (ethyl acetate:cyclohexane, 3:7) or recrystallization from ethanol.
Yield : 65–75% (estimated from analogous sulfonamide syntheses).
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 98 |
| Tetrahydrofuran | 7.58 | 68 | 95 |
| Acetonitrile | 37.5 | 60 | 90 |
Analytical Characterization
Spectral Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, imidazole-H2),
- δ 7.85 (d, J = 3.2 Hz, 1H, aryl-H6),
- δ 6.95 (dd, J = 3.2, 8.8 Hz, 1H, aryl-H4),
- δ 3.85 (s, 6H, -OCH₃),
- δ 3.45 (t, J = 6.4 Hz, 2H, -CH₂NH-),
- δ 2.75 (t, J = 6.8 Hz, 2H, -CH₂-imidazole).
ESI-MS (m/z):
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 98.2 | <1% starting amine |
| TLC (SiO₂, EA) | 97.5 | Trace solvents |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 1,4-Dimethoxybenzene | 120 |
| Chlorosulfonic acid | 85 |
| 3-Bromopropylamine HBr | 450 |
Total Synthesis Cost : ~$900/kg (lab scale).
Challenges and Innovations
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is in cancer therapy. Research indicates that compounds with similar structures exhibit significant activity against specific cancer cell lines. For instance, a study demonstrated that modifications of imidazole-containing sulfonamides can effectively inhibit BRD4 (Bromodomain-containing protein 4), a target implicated in various cancers. Compounds designed with this scaffold showed potent binding to BRD4 and exhibited anti-proliferative effects on MV4-11 leukemia cells, with IC50 values as low as 0.78 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar sulfonamide derivatives have been investigated for their efficacy against bacterial and fungal infections. The presence of the imidazole ring may enhance interaction with biological targets, leading to increased antimicrobial activity.
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the imidazole ring and subsequent attachment to the sulfonamide moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming the structure and purity of the synthesized compound.
Synthesis Overview
The general synthetic route is outlined as follows:
- Formation of Imidazole Ring : Starting materials are reacted under acidic conditions to form the imidazole structure.
- Sulfonamide Formation : The imidazole derivative is then reacted with sulfonyl chloride to yield the final product.
- Purification : The product is purified using recrystallization or chromatography techniques.
Case Study: BRD4 Inhibition
In a significant study published in Nature Communications, researchers synthesized a series of compounds based on the imidazole-sulfonamide framework to evaluate their BRD4 binding affinity and biological activity . The study found that certain derivatives not only bound effectively to BRD4 but also inhibited oncogene expression and induced apoptosis in cancer cells.
| Compound | Binding Affinity (ΔTm) | IC50 (μM) | Mechanism |
|---|---|---|---|
| 11h | >6°C | 0.78 | BRD4 inhibition |
| 11r | >6°C | 0.87 | Apoptosis induction |
Antimicrobial Studies
Another case study focused on evaluating the antimicrobial properties of similar sulfonamide derivatives showed promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this chemical scaffold.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
N-(3-imidazol-1-ylpropyl)nicotinamide: Investigated for its potential therapeutic applications.
Uniqueness
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of an imidazole ring with a 2,5-dimethoxybenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 300.34 g/mol
- IUPAC Name : this compound
The presence of the imidazole ring and methoxy groups contributes to its biological activity by influencing interactions with biological targets.
This compound has been studied for its inhibitory effects on various protein kinases, particularly those involved in cancer signaling pathways. The compound's sulfonamide moiety is known to interact with the active sites of enzymes, potentially leading to the inhibition of their activity.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound shows promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are implicated in various malignancies such as breast and ovarian cancer .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study involving breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent effect on cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains indicated that the compound possesses notable antimicrobial activity. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential application in treating bacterial infections .
Research Findings and Future Directions
Recent investigations have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Studies suggest modifications to increase solubility and bioavailability could lead to improved clinical outcomes.
Future Research Directions:
- In Vivo Studies : Further exploration of the compound's efficacy in animal models will be crucial for understanding its therapeutic potential.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents could enhance treatment protocols for resistant cancer types.
- Mechanistic Studies : Detailed studies on the molecular mechanisms behind its biological activities will help elucidate its role in cellular signaling pathways.
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm the presence of imidazole protons (δ ~7.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 380–400) .
How can X-ray crystallography resolve structural ambiguities in this compound?
Q. Advanced Structural Analysis
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
- Data Collection : Use SHELX programs (e.g., SHELXL) for refinement, focusing on hydrogen-bonding patterns and torsional angles .
- Validation : Compare experimental bond lengths/angles with computational models (DFT) to resolve discrepancies between spectroscopic and crystallographic data .
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced Modeling Approaches
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. halogen groups) on inhibitory activity using CoMFA or CoMSIA .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
How can contradictory spectroscopic and chromatographic data be reconciled?
Q. Methodological Troubleshooting
- Case Example : If NMR suggests purity but HPLC shows multiple peaks:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride).
- Solvent Artifacts : Test for residual DMSO in NMR samples, which may obscure signals .
- Tautomerism : Check for imidazole ring tautomerization (e.g., 1H vs. 3H forms) via variable-temperature NMR .
What strategies optimize reaction yields in the presence of competing side reactions?
Q. Advanced Reaction Engineering
- Parameter Screening :
- Temperature : Lower temperatures (0–5°C) reduce sulfonamide hydrolysis.
- Catalysts : Add DMAP to accelerate sulfonamide bond formation .
- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (C=O stretch at ~1770 cm⁻¹) .
How does the compound’s sulfonamide group influence its pharmacological activity?
Q. Basic Pharmacological Profiling
- Mechanistic Insights : The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enhancing binding to enzymes like COX-2 .
- SAR Studies : Replace the 2,5-dimethoxy group with nitro or halogens to modulate lipophilicity and target affinity .
What analytical techniques validate the compound’s stability under physiological conditions?
Q. Advanced Stability Studies
- Degradation Pathways :
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for sulfonic acid byproducts .
- Oxidation : Expose to H₂O₂ and analyze via LC-MS for N-oxide derivatives .
- Metabolic Stability : Use liver microsome assays to quantify CYP450-mediated degradation .
How can hydrogen-bonding networks in the crystal lattice inform solubility predictions?
Q. Advanced Crystallography & Solubility
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict solubility trends .
- Hansen Parameters : Correlate lattice energy (from DSC) with solubility in co-solvent systems (e.g., PEG/ethanol) .
What are the limitations of current SAR studies for this compound?
Q. Critical Analysis of Data Contradictions
- Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding) .
- Structural Mimics : Overlap with off-targets (e.g., carbonic anhydrase) due to conserved sulfonamide interactions .
How can high-throughput screening improve lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
